Methyl 5-chloro-3-fluoropyridine-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C7H5ClFNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-fluoropyridine-2-carboxylate typically involves the reaction of 5-chloro-3-fluoropyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-3-fluoropyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Scientific Research Applications
Methyl 5-chloro-3-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It serves as a precursor for the development of drugs targeting specific diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
- Methyl 3-chloro-5-fluoropyridine-2-carboxylate
- Methyl 2-chloro-4-fluoropyridine-5-carboxylate
- Methyl 5-chloro-2-fluoropyridine-3-carboxylate
Comparison: Methyl 5-chloro-3-fluoropyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
methyl 5-chloro-3-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCZOWZTTGYYRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673249 |
Source
|
Record name | Methyl 5-chloro-3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200498-40-3 |
Source
|
Record name | Methyl 5-chloro-3-fluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-chloro-3-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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